molecular formula C10H12FNO B13523816 3-(4-Fluoro-3-methylphenyl)azetidin-3-ol

3-(4-Fluoro-3-methylphenyl)azetidin-3-ol

Cat. No.: B13523816
M. Wt: 181.21 g/mol
InChI Key: BSRVILWMJIRNKB-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to an azetidin-3-ol moiety. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methylphenyl)azetidin-3-ol typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with an appropriate azetidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methylphenyl)azetidin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

3-(4-Fluoro-3-methylphenyl)azetidin-3-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methylphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(4-Fluoro-3-methylphenyl)azetidin-3-ol include:

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may confer specific properties that make it suitable for certain applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

3-(4-fluoro-3-methylphenyl)azetidin-3-ol

InChI

InChI=1S/C10H12FNO/c1-7-4-8(2-3-9(7)11)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3

InChI Key

BSRVILWMJIRNKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2(CNC2)O)F

Origin of Product

United States

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